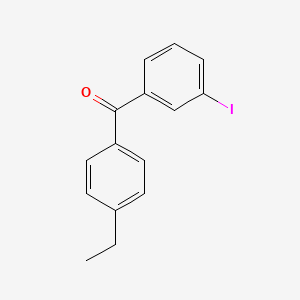

4-Ethyl-3'-iodobenzophenone

Description

4-Ethyl-3'-iodobenzophenone (CAS 951885-12-4) is a substituted benzophenone with the molecular formula C₁₅H₁₃IO and a molecular weight of 336.17 g/mol. Its structure consists of a ketone bridging two aromatic rings: a 4-ethylphenyl group and a 3-iodophenyl group . Key physical properties include:

The ethyl group at the 4-position provides mild electron-donating effects, while the iodine at the 3'-position introduces steric bulk and polarizability. This compound is of interest in synthetic organic chemistry, particularly in radiopharmaceutical applications, due to the presence of iodine, which can serve as a radiolabeling site .

Propriétés

IUPAC Name |

(4-ethylphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINIEUUJZAIYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3’-iodobenzophenone typically involves the iodination of 4-ethylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzophenone derivative in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective iodination .

Industrial Production Methods: Industrial production of 4-Ethyl-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-3’-iodobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, the ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed:

Substitution Products: Various substituted benzophenones depending on the nucleophile used.

Oxidation Products: Carboxylic acids or aldehydes.

Coupling Products: Biaryl compounds with diverse functional groups.

Applications De Recherche Scientifique

4-Ethyl-3’-iodobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies and studying reaction mechanisms.

Biology and Medicine: The compound can be used in the design of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Ethyl-3’-iodobenzophenone depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, in coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds by acting as a leaving group. The ethyl group can influence the compound’s reactivity and interaction with other molecules by providing steric and electronic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

4'-Bromo-3-iodobenzophenone (CAS 96464-18-5)

- Molecular Formula : C₁₃H₈BrIO

- Substituents : A bromine atom at the 4'-position and iodine at the 3-position.

- Key Differences :

- Bromine is electron-withdrawing , contrasting with the ethyl group’s electron-donating nature.

- Higher molecular weight (~387 g/mol) due to bromine’s atomic mass .

- Likely differences in reactivity: Bromine’s electronegativity may enhance electrophilic substitution rates compared to ethyl-substituted analogs.

4-Methylamino-3-nitrobenzophenone

- Molecular Formula : C₁₄H₁₂N₂O₃

- Substituents: Methylamino (electron-donating) at the 4-position and nitro (strongly electron-withdrawing) at the 3-position.

- Key Differences: Melting Point: 205°C (reported), significantly higher than 4-Ethyl-3'-iodobenzophenone’s predicted boiling point, reflecting nitro group polarity . Reactivity: Nitro groups facilitate reductions or nucleophilic aromatic substitutions, unlike iodine or ethyl groups.

2-[¹²⁵I]Iodobenzophenone (Compound 2e)

- Synthesis : Achieved 94% radiochemical yield (RCY) via one-pot tandem diazotization–radioiodination under optimized conditions (40°C, 4 hours) .

- Comparison :

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₃IO | 336.17 | 1.511 | 410.1 | 4-Ethyl, 3'-Iodo |

| 4'-Bromo-3-iodobenzophenone | C₁₃H₈BrIO | ~387 | Not reported | Not reported | 4'-Bromo, 3-Iodo |

| 4-Methylamino-3-nitrobenzophenone | C₁₄H₁₂N₂O₃ | 256.26 | Not reported | Not reported | 4-Methylamino, 3-Nitro |

Notes:

- Ethyl substitution reduces molecular weight compared to bromine analogs but increases hydrophobicity.

- Iodine’s polarizability contributes to higher boiling points in iodinated benzophenones .

Activité Biologique

4-Ethyl-3'-iodobenzophenone (C15H13IO) is a derivative of benzophenone characterized by an ethyl group at the fourth position of one benzene ring and an iodine atom at the third position of another. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom may facilitate halogen bonding , enhancing the compound's interaction with biological macromolecules. Additionally, the ethyl group can influence the compound's lipophilicity , potentially affecting its absorption and distribution within biological systems.

Key Mechanisms:

- Enzyme Interaction : this compound may act as a substrate in palladium-catalyzed coupling reactions, which are relevant in synthesizing biologically active compounds.

- Receptor Modulation : The compound's structural features may allow it to modulate receptor activity, impacting cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds structurally related to it have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics.

Anticancer Potential

Studies have demonstrated that certain benzophenone derivatives possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Methyl-3'-iodobenzophenone | Methyl group instead of ethyl | Moderate antimicrobial activity |

| 4-Ethyl-4'-iodobenzophenone | Iodine at the fourth position | Limited studies; potential for drug development |

| 4-Ethyl-3'-bromobenzophenone | Bromine instead of iodine | Reduced potency compared to iodine derivatives |

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several benzophenone derivatives, including this compound. Results showed that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The compound was shown to increase reactive oxygen species (ROS) levels and activate caspase cascades, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.